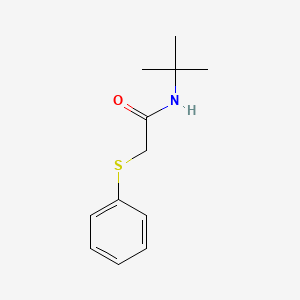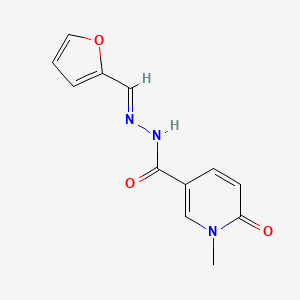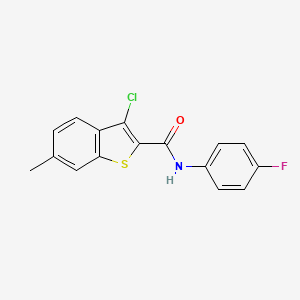![molecular formula C15H12Cl2N2OS B5786489 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide, commonly known as DCMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCMF belongs to the class of carbonic anhydrase inhibitors, which have been widely studied for their role in treating various diseases, including glaucoma, epilepsy, and cancer. In
Scientific Research Applications
DCMF has been extensively studied for its potential therapeutic applications. One of the most promising applications of DCMF is in the treatment of glaucoma. Glaucoma is a leading cause of blindness worldwide, and it is caused by increased intraocular pressure (IOP). DCMF has been shown to effectively reduce IOP in animal models, making it a potential candidate for the development of new glaucoma treatments.
DCMF has also been studied for its potential anti-cancer properties. Carbonic anhydrase IX (CA IX) is a protein that is overexpressed in many types of cancer, including breast, lung, and kidney cancer. DCMF has been shown to inhibit CA IX activity, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Mechanism of Action
DCMF works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in many physiological processes, including acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, DCMF reduces the production of aqueous humor in the eye, leading to decreased IOP. In cancer cells, DCMF inhibits the activity of CA IX, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
DCMF has been shown to have a number of biochemical and physiological effects. In addition to its effects on IOP and cancer cell proliferation, DCMF has also been shown to inhibit the growth of bacteria and fungi. DCMF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCMF in lab experiments is its specificity for carbonic anhydrase. Unlike other carbonic anhydrase inhibitors, DCMF specifically targets CA IX, making it a potentially more effective treatment for cancer. However, one of the limitations of using DCMF in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of potential future directions for research on DCMF. One area of research could focus on developing new methods for synthesizing DCMF with higher yields and greater purity. Another area of research could focus on developing new formulations of DCMF that are more soluble in water, making it easier to administer in vivo. Additionally, further research is needed to fully understand the mechanisms of action of DCMF and its potential therapeutic applications in other diseases, such as epilepsy and cystic fibrosis.
Synthesis Methods
DCMF can be synthesized by reacting 2,4-dichloroaniline with thiophosgene, followed by reaction with 3-methylbenzoyl chloride. The resulting compound is then purified by recrystallization. The yield of DCMF obtained from this method is typically between 60-70%.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-3-2-4-10(7-9)14(20)19-15(21)18-13-6-5-11(16)8-12(13)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSABRXIGDQOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)

![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)



![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)

![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)